molecular formula C22H24N4O2 B4459466 3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone

3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone

Cat. No.: B4459466
M. Wt: 376.5 g/mol
InChI Key: HVVAQCDJQRTYIF-UHFFFAOYSA-N
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Description

3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad range of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory properties . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone typically involves the condensation of an appropriate aniline derivative with an ortho-nitrile, carboxylic acid, or amide. One common method involves the reaction of 4-phenylpiperazine with 4-oxo-4-phenylbutyric acid under specific conditions to form the desired quinazolinone derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydrofolate reductase and kinases, which play crucial roles in cellular processes. By inhibiting these enzymes, the compound can exert its antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Quinazolin-2(1H)-one
  • Quinazolin-4(3H)-one
  • 2,4-pyrimidinedione

Comparison

Compared to other quinazolinone derivatives, 3-[4-oxo-4-(4-phenylpiperazino)butyl]-4(3H)-quinazolinone is unique due to the presence of the phenylpiperazine moiety, which enhances its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its diverse therapeutic potential .

Properties

IUPAC Name

3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-21(25-15-13-24(14-16-25)18-7-2-1-3-8-18)11-6-12-26-17-23-20-10-5-4-9-19(20)22(26)28/h1-5,7-10,17H,6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVAQCDJQRTYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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